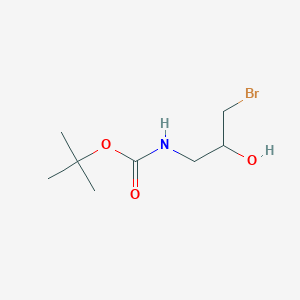
5-Hexyl-2-thienylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-2-thienylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a hexyl group attached to the second position of a thiophene ring, which is further bonded to a magnesium bromide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2-thienylmagnesium bromide typically involves the reaction of 5-Hexyl-2-bromothiophene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar protocol but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hexyl-2-thienylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada-Corriu coupling to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in THF at low temperatures to control the reactivity.
Coupling Reactions: Often catalyzed by transition metals like palladium or nickel.
Substitution Reactions: Conducted in the presence of a suitable electrophile under an inert atmosphere.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryls: Result from cross-coupling reactions.
Substituted Thiophenes: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-2-thienylmagnesium bromide has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Material Science: Employed in the synthesis of conducting polymers and organic semiconductors.
Pharmaceuticals: Utilized in the preparation of biologically active compounds.
Nanotechnology: Acts as a precursor for the synthesis of nanomaterials, such as silver nanowires.
Wirkmechanismus
The mechanism of action of 5-Hexyl-2-thienylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This mechanism is central to its role in Grignard reactions and cross-coupling processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Thienylmagnesium bromide
- 3-Thienylmagnesium bromide
- 5-Chloro-2-thienylmagnesium bromide
Comparison: 5-Hexyl-2-thienylmagnesium bromide is unique due to the presence of the hexyl group, which imparts different steric and electronic properties compared to other thienylmagnesium bromides. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Eigenschaften
IUPAC Name |
magnesium;5-hexyl-2H-thiophen-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.BrH.Mg/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXSRBOBOKRJCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=[C-]S1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrMgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B6360397.png)

![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)




